
Brexpiprazole
Vue d'ensemble
Description
Le bréxpiprazole, commercialisé sous le nom de Rexulti, est un antipsychotique atypique principalement utilisé pour le traitement du trouble dépressif majeur, de la schizophrénie et de l'agitation associée à la démence due à la maladie d'Alzheimer . Il a été développé par Otsuka Pharmaceutical Co., Ltd. et H. Lundbeck A/S et a été approuvé pour un usage médical aux États-Unis en juillet 2015 . Le bréxpiprazole est connu pour sa forte affinité pour les récepteurs de la sérotonine, de la dopamine et alpha-adrénergiques, ce qui en fait un modulateur de l'activité sérotonine-dopamine .
Applications De Recherche Scientifique
Treatment of Schizophrenia
Brexpiprazole has been established as an effective treatment for schizophrenia. Clinical trials have demonstrated its efficacy in reducing symptoms associated with this mental health disorder.
Clinical Trial Findings
- Efficacy : In a pivotal study, patients treated with this compound showed significant improvement in the Positive and Negative Syndrome Scale (PANSS) Total score compared to placebo over six weeks. The least squares mean difference was statistically significant, indicating robust efficacy against both positive and negative symptoms of schizophrenia .
- Safety Profile : this compound is generally well-tolerated, with a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics .
Study | Sample Size | Treatment Duration | Outcome Measure | Result |
---|---|---|---|---|
BEACON Trial | 674 | 6 weeks | PANSS Total Score | Significant reduction vs. placebo |
Efficacy Study | 524 | Variable | Time to Relapse | Delayed relapse compared to placebo |
Adjunctive Treatment for Major Depressive Disorder
This compound is also utilized as an adjunctive treatment for major depressive disorder, particularly in patients who have not responded adequately to antidepressants alone.
Clinical Evidence
- Combination Therapy : In studies assessing this compound combined with selective serotonin reuptake inhibitors (SSRIs), patients exhibited improved depressive symptoms. The combination led to a higher response rate compared to SSRIs alone .
- Weight Gain Considerations : Moderate weight gain has been noted among patients taking this compound, necessitating monitoring throughout treatment .
Study | Sample Size | Treatment Group | Response Rate | Weight Change |
---|---|---|---|---|
Polaris Trial | 403 | This compound + SSRI | 23.4% vs. 15.7% (placebo) | Moderate increase |
Management of Agitation in Alzheimer’s Dementia
Recent studies have explored the use of this compound for managing agitation in patients with Alzheimer’s dementia.
Key Findings
- Efficacy : A recent trial involving 345 patients demonstrated that this compound significantly reduced agitation as measured by the Cohen-Mansfield Agitation Inventory. The mean change from baseline was significantly greater than that observed in the placebo group .
- Tolerability : this compound was well tolerated, with a low discontinuation rate due to adverse effects, indicating its potential as a safe treatment option for this population .
Study | Sample Size | Treatment Dosage | Agitation Reduction | Tolerability |
---|---|---|---|---|
Alzheimer Study | 345 | 2-3 mg/day | -5.32 points (mean difference) | Low discontinuation |
Potential for Combination Therapies
Research has also investigated the potential of this compound in combination therapies for various conditions, including Chagas disease and refractory epilepsy.
Case Studies
- Chagas Disease : this compound has been evaluated alongside other FDA-approved drugs to enhance therapeutic outcomes against Trypanosoma cruzi infections .
- Refractory Epilepsy : Preliminary studies suggest that combining this compound with traditional antiepileptic drugs may provide synergistic effects, improving seizure control while minimizing neurotoxicity .
Mécanisme D'action
Target of Action
Brexpiprazole is a novel serotonin-dopamine activity modulator . It primarily targets the serotonin 1A (5-HT1A) and dopamine D2 receptors , acting as a partial agonist . It also targets the serotonin 5-HT2A receptors and noradrenergic alpha1B and alpha2C receptors , acting as a potent antagonist . These receptors play crucial roles in regulating mood, cognition, and behavior.
Mode of Action
This compound’s interaction with its targets results in a balance of serotonin and dopamine activity. It acts as a partial agonist at the 5-HT1A and D2 receptors, meaning it binds to these receptors and activates them, but to a lesser degree than a full agonist . At the 5-HT2A, alpha1B, and alpha2C receptors, this compound acts as an antagonist , blocking the action of natural neurotransmitters .
Biochemical Pathways
It’s known that this compound modulates serotonin and dopamine activity, which are key neurotransmitters involved in mood regulation and reward processing . Moreover, this compound has been shown to directly inhibit respiratory complex I, which is part of the electron transport chain in mitochondria .
Pharmacokinetics
This compound is orally administered, with peak plasma concentrations reached within four hours . It has a long terminal half-life of 86-91 hours . This compound undergoes metabolism primarily by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6 . This information is crucial for understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include robust declines in cellular ATP and viability due to its mitochondrial toxicity . It has been shown to induce mitochondrial toxicity in primary embryonic mouse neurons, with greater bioenergetic inhibition in ventral midbrain neurons than forebrain neurons .
Analyse Biochimique
Biochemical Properties
Brexpiprazole is an atypical antipsychotic and a novel D2 dopamine and serotonin 1A partial agonist . It has a high affinity for serotonin, dopamine, and alpha (α)-adrenergic receptors . This compound is mainly metabolized by CYP3A4 and CYP2D6 .
Cellular Effects
This compound has been shown to inhibit the proliferation and suppress the migration ability of colorectal cancer cells . It exerts these effects by inhibiting the EGFR pathway . It also induces mitochondrial toxicity in primary embryonic mouse neurons .
Molecular Mechanism
The efficacy of this compound may be attributed to combined partial agonist activity at 5-HT 1A and dopamine D2 receptors, and antagonist activity at 5-HT 2A receptors . It has been shown to directly inhibit respiratory complex I through its ubiquinone-binding channel .
Temporal Effects in Laboratory Settings
In laboratory settings, aripiprazole and its primary active metabolite have been shown to induce mitochondrial toxicity, causing robust declines in cellular ATP and viability .
Metabolic Pathways
This compound is mainly metabolized by CYP3A4 and CYP2D6 . This compound and its major metabolite, DM-3411, were the predominant drug moieties in the systemic circulation following single and multiple dose administration .
Transport and Distribution
This compound has a large volume of distribution following intravenous administration, indicating extravascular distribution . It is highly bound (>99%) to albumin and α1-acid glycoprotein .
Méthodes De Préparation
Le bréxpiprazole est synthétisé par un processus en plusieurs étapes impliquant plusieurs intermédiaires clés. L'une des voies de synthèse implique l'utilisation du 1,4-butanediol comme matériau de départ. Le processus comprend les étapes suivantes :
Diprotection du 1,4-butanediol : Le groupe alcoolique est activé avec un groupe tosyle.
Réaction de couplage : Le 1,4-butanediol diprotégé est mis à réagir avec la 7-hydroxy-2(1H)-quinolinone et le chlorhydrate de pipérazine-l-benzo[b]thién-4-yle en utilisant le carbonate de potassium comme base.
Formation du sel spiro-tosyle : La réaction aboutit à la formation d'un nouvel intermédiaire, le sel spiro-tosyle.
Les méthodes de production industrielle impliquent l'optimisation de ces réactions pour garantir un rendement et une pureté élevés, souvent en utilisant une chromatographie liquide haute performance (HPLC) et d'autres techniques analytiques pour surveiller le processus .
Analyse Des Réactions Chimiques
Le bréxpiprazole subit diverses réactions chimiques, notamment :
Les réactifs couramment utilisés dans ces réactions comprennent le carbonate de potassium, le carbonate de sodium, le N,N-diméthylacétamide et les catalyseurs au palladium. Les principaux produits formés par ces réactions sont des intermédiaires qui conduisent au composé final de bréxpiprazole .
4. Applications de la recherche scientifique
Le bréxpiprazole a une large gamme d'applications de recherche scientifique :
5. Mécanisme d'action
Le bréxpiprazole agit comme un modulateur de l'activité sérotonine-dopamine. Son mécanisme d'action implique une activité agoniste partielle aux récepteurs de la sérotonine 5-HT1A et de la dopamine D2, et une activité antagoniste aux récepteurs de la sérotonine 5-HT2A . Cette activité combinée contribue à équilibrer les niveaux de sérotonine et de dopamine dans le cerveau, ce qui est crucial pour ses effets thérapeutiques dans le traitement des troubles psychiatriques . De plus, le bréxpiprazole a une forte affinité pour les récepteurs alpha-adrénergiques, contribuant à son profil pharmacologique global .
Comparaison Avec Des Composés Similaires
Le bréxpiprazole est souvent comparé à l'aripiprazole, un autre antipsychotique atypique. Les deux composés présentent des similitudes dans leur mécanisme d'action en tant qu'agonistes partiels des récepteurs de la dopamine et de la sérotonine. Le bréxpiprazole présente plusieurs caractéristiques uniques :
Activité intrinsèque inférieure : Le bréxpiprazole a une activité intrinsèque inférieure aux récepteurs D2 par rapport à l'aripiprazole, ce qui peut entraîner moins d'effets secondaires tels que l'akathisie et les symptômes extrapyramidaux.
Affinité plus élevée pour les récepteurs de la sérotonine : Le bréxpiprazole a un effet antagoniste plus marqué sur les récepteurs 5-HT2A et 5-HT1A, ce qui peut améliorer son efficacité dans le traitement des symptômes dépressifs.
Tolérance améliorée : Des études cliniques suggèrent que le bréxpiprazole peut avoir une tolérance améliorée par rapport à l'aripiprazole, avec une incidence plus faible d'effets secondaires.
D'autres composés similaires comprennent la rispéridone, la quétiapine et l'olanzapine, qui sont également utilisés pour traiter les troubles psychiatriques mais diffèrent dans leurs profils de liaison aux récepteurs et leurs profils d'effets secondaires.
Activité Biologique
Brexpiprazole is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. It acts as a serotonin-dopamine activity modulator (SDAM), exhibiting partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors, while antagonizing serotonin 5-HT2A receptors. This unique mechanism contributes to its efficacy and safety profile, distinguishing it from other antipsychotics.
This compound's pharmacological profile involves:
- Partial Agonism : At dopamine D2 (0.30 nM) and 5-HT1A (0.12 nM) receptors, which helps modulate dopaminergic activity in various states of dopamine levels.
- Antagonism : At serotonin 5-HT2A (0.47 nM), 5-HT2B (1.9 nM), and 5-HT7 (3.7 nM) receptors, which may reduce the risk of certain side effects associated with traditional antipsychotics.
- Affinity for Adrenergic Receptors : this compound also interacts with α1A, α1B, α1D, and α2C adrenergic receptors, contributing to its overall therapeutic effects .
Pharmacokinetics
This compound has a high oral bioavailability of approximately 95%, with peak plasma concentrations occurring around four hours post-administration. It is metabolized primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to an active metabolite DM-3411, which has similar but less potent effects .
Schizophrenia Treatment
This compound has demonstrated significant efficacy in treating schizophrenia across multiple clinical trials:
- BEACON Trial : In this phase 3 trial involving 1005 patients, this compound showed significant improvements in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo. The 4 mg dose resulted in a treatment difference of -6.47 (p=0.0022) at week 6 .
- MADRS Scores : In trials assessing depressive symptoms, patients receiving this compound exhibited significant reductions in the Montgomery-Asberg Depression Rating Scale (MADRS) scores compared to placebo, indicating its potential utility in managing depressive symptoms associated with schizophrenia .
Safety Profile
This compound is generally well-tolerated:
- Adverse Events : Common treatment-emergent adverse events include insomnia, headache, and weight gain. Notably, akathisia rates were lower in this compound groups (4.2%-6.5%) compared to placebo (7.1%) .
- Weight Gain : Moderate weight gain was observed, with clinically relevant increases (≥7%) occurring more frequently in those treated with this compound .
Comparative Efficacy Data
Study | Sample Size | Treatment Groups | Primary Endpoint Improvement | Key Findings |
---|---|---|---|---|
BEACON Trial | 1005 | This compound vs Placebo | PANSS Total Score | Significant improvement with 4 mg dose (p=0.0022) |
Pyxis Trial | 353 | This compound vs Placebo | MADRS Score | Significant reduction in MADRS for this compound |
Polaris Trial | 627 | This compound vs Placebo | MADRS Score | Significant reduction at higher doses |
Case Study: Efficacy in Acute Schizophrenia
In a randomized controlled trial involving adults with acute schizophrenia, this compound was administered at doses of 1 mg, 2 mg, and 4 mg daily for six weeks. The study found that the higher doses significantly improved PANSS scores compared to placebo, supporting its use as an effective treatment option for acute episodes of schizophrenia .
Case Study: Long-term Maintenance Therapy
Another study evaluated this compound's efficacy as a maintenance therapy over one year. The results indicated that patients stabilized on this compound had a significantly reduced risk of relapse compared to those on placebo (71% reduction), highlighting its potential for long-term management of schizophrenia .
Propriétés
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIAIYBUSXZPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CSC5=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238527 | |
Record name | Brexpiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Although the mechanism of action of brexpiprazole in the treatment of MDD and schizophrenia is unclear, the efficacy of brexpiprazole may be attributed to partial agonist activity at serotonin 1A and dopamine D2 receptors, and antagonist activity at serotonin 2A receptors. | |
Record name | Brexpiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09128 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
913611-97-9 | |
Record name | Brexpiprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913611-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brexpiprazole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913611979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brexpiprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09128 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Brexpiprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[4-(4-(benzo[b]thien-4-yl)-piperazin-1-yl)butoxy]-1H-quinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BREXPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3YBM1K8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.